molecular formula C11H16BNO3 B1589304 4-(Morpholinomethyl)phenylboronic acid CAS No. 279262-23-6

4-(Morpholinomethyl)phenylboronic acid

Cat. No. B1589304
CAS RN: 279262-23-6
M. Wt: 221.06 g/mol
InChI Key: QPFDUULIDNELSE-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is a solid substance and is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of boronic esters, such as 4-(Morpholinomethyl)phenylboronic acid, has been studied extensively. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is significant in the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular weight of 4-(Morpholinomethyl)phenylboronic acid is 221.06 g/mol . The SMILES string representation of its structure is OB(O)c1ccc(CN2CCOCC2)cc1 .


Chemical Reactions Analysis

Boronic esters, including 4-(Morpholinomethyl)phenylboronic acid, are valuable building blocks in organic synthesis. They are used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . Protodeboronation of these esters has been achieved using a radical approach .


Physical And Chemical Properties Analysis

4-(Morpholinomethyl)phenylboronic acid is a solid substance . Its empirical formula is C11H16BNO3 , and its molecular weight is 221.06 g/mol .

Scientific Research Applications

Sensing Applications

4-(Morpholinomethyl)phenylboronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling. This application is significant for tracking and observing biological processes, as well as for the manipulation and modification of proteins .

Protein Manipulation and Modification

Researchers employ 4-(Morpholinomethyl)phenylboronic acid for protein manipulation and modification. This is particularly useful in the study of protein function and structure, as well as in the development of new therapeutic approaches .

Separation Technologies

In separation technologies, this boronic acid derivative is used for the electrophoresis of glycated molecules. It helps in the separation and analysis of various biomolecules, which is essential for diagnostic and research purposes .

Therapeutics Development

The interaction of boronic acids with diols is also exploited in the development of therapeutics. This includes the creation of new drugs and the controlled release of substances like insulin, which can be critical for managing diseases such as diabetes .

Analytical Methods

4-(Morpholinomethyl)phenylboronic acid: is used as a building material for microparticles in analytical methods. These microparticles can enhance the detection and quantification of analytes in complex samples .

Polymers for Controlled Release

The compound is incorporated into polymers that are designed for the controlled release of drugs. This application is particularly relevant in the field of drug delivery systems, where precise dosing and timing are crucial .

Radiopharmaceutical Synthesis

Although not directly related to 4-(Morpholinomethyl)phenylboronic acid , its analogs like 2-(Morpholinomethyl)phenylboronic acid are used as precursors for the synthesis of radiopharmaceuticals. These radioactive drugs are used for medical imaging and therapy, targeting specific biological targets.

Safety and Hazards

This compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can cause serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 4-(Morpholinomethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

4-(Morpholinomethyl)phenylboronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron compound (4-(Morpholinomethyl)phenylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-(Morpholinomethyl)phenylboronic acid participates, affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors affecting the pharmacokinetics of any compound.

Result of Action

The molecular effect of 4-(Morpholinomethyl)phenylboronic acid’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific organic compounds produced and their interactions with cellular components.

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFDUULIDNELSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451314
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)phenylboronic acid

CAS RN

279262-23-6
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of (4-(bromomethyl)phenyl)boronic acid (500 mg) and potassium carbonate (643 mg) in acetonitrile (10 mL) was added morpholine (0.304 mL), and the mixture was stirred at room temperature for 60 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained solid was washed with diisopropyl ether and ethyl acetate to give the title compound (449 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.304 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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